molecular formula C13H16O4 B14403937 4,7-Dimethoxy-3-propyl-2-benzofuran-1(3H)-one CAS No. 88440-80-6

4,7-Dimethoxy-3-propyl-2-benzofuran-1(3H)-one

Cat. No.: B14403937
CAS No.: 88440-80-6
M. Wt: 236.26 g/mol
InChI Key: KYRLQAZVDKBZAP-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-3-propyl-2-benzofuran-1(3H)-one is an organic compound belonging to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-3-propyl-2-benzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethoxybenzofuran and propyl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane or toluene.

    Catalysts: A base such as potassium carbonate or sodium hydride is used to facilitate the reaction.

    Procedure: The starting materials are mixed and heated under reflux for several hours, followed by purification using column chromatography.

Industrial Production Methods

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-3-propyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-3-propyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxybenzofuran: A precursor in the synthesis of 4,7-Dimethoxy-3-propyl-2-benzofuran-1(3H)-one.

    3-Propylbenzofuran: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzofuran ring, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

CAS No.

88440-80-6

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4,7-dimethoxy-3-propyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C13H16O4/c1-4-5-10-11-8(15-2)6-7-9(16-3)12(11)13(14)17-10/h6-7,10H,4-5H2,1-3H3

InChI Key

KYRLQAZVDKBZAP-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2=C(C=CC(=C2C(=O)O1)OC)OC

Origin of Product

United States

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